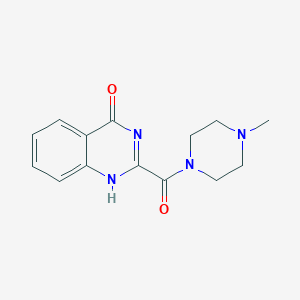
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical trials. In
Wirkmechanismus
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one targets EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, as it may also inhibit the activity of other tyrosine kinases that are important for normal cellular function.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one. One direction is the investigation of its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Additionally, the potential use of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be explored.
Synthesemethoden
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one can be synthesized through a multi-step process, starting with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methylpiperazin-1-yl)quinazolin-4-one. Finally, the carbonyl group is replaced with a 4-(dimethylamino)phenyl group through a reductive amination reaction to yield 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been extensively studied for its potential use in cancer therapy, specifically in targeting EGFR tyrosine kinase activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and ovarian cancer. 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has also been investigated for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin, to enhance their efficacy.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
InChI-Schlüssel |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)

![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)